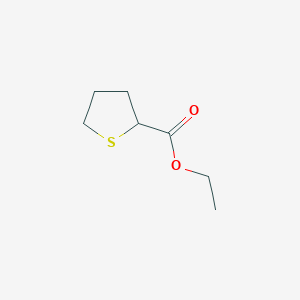

Ethyl tetrahydrothiophene-2-carboxylate

Description

Ethyl tetrahydrothiophene-2-carboxylate is a sulfur-containing heterocyclic ester with a saturated five-membered ring structure. It is characterized by a tetrahydrothiophene (thiophane) core substituted with a carboxylate ester group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, particularly as a precursor for GABA aminotransferase inhibitors and other bioactive molecules .

Synthesis and Characterization: The synthesis often involves cyclization and functionalization steps. For example, (2S,4S)- and (2R,4S)-methyl derivatives of tetrahydrothiophene-2-carboxylate are synthesized via magnesium-mediated reduction of dihydrothiophene precursors in methanol, followed by chromatographic purification . Key spectral data include:

Properties

IUPAC Name |

ethyl thiolane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDROBMEJHQSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220067 | |

| Record name | 2-Thiophenecarboxylic acid, tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18342-42-2 | |

| Record name | 2-Thiophenecarboxylic acid, tetrahydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18342-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl tetrahydrothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl tetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution: In substitution reactions, one functional group in the compound is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl tetrahydrothiophene-2-carboxylate has been investigated for its potential therapeutic properties. Studies indicate that derivatives of tetrahydrothiophene compounds exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For instance, research has shown that modifications to the tetrahydrothiophene structure can enhance binding affinity to specific biological targets, making it a candidate for drug development .

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the synthesis of this compound derivatives that exhibited significant antimicrobial activity against various bacterial strains. The study utilized in vitro assays to assess the efficacy of these compounds, highlighting their potential as new antibacterial agents .

Synthetic Intermediates

In organic synthesis, this compound is employed as an intermediate for the preparation of various functionalized compounds. Its reactivity allows for the introduction of diverse functional groups through established synthetic pathways. For example, it can undergo nucleophilic substitution reactions to yield more complex molecules suitable for pharmaceutical applications .

Case Study: Synthesis of Thienopyrimidine Derivatives

A notable application involved using this compound as a precursor in the synthesis of thienopyrimidine derivatives. These compounds have shown promise as potential inhibitors in cancer therapy. The synthetic route included several steps such as esterification and cyclization, demonstrating the compound's utility in complex organic transformations .

Mechanism of Action

The mechanism of action of ethyl tetrahydrothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl tetrahydrothiophene-2-carboxylate is compared below with analogous thiophene-based esters and derivatives, focusing on structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Ring Saturation vs. Aromaticity: this compound has a saturated thiophane ring, enhancing conformational flexibility compared to aromatic thiophene derivatives (e.g., ethyl thiophene-2-carboxylate). This flexibility is critical for binding enzyme active sites, as seen in GABA aminotransferase inhibition . Aromatic derivatives (e.g., benzo[b]thiophene-2-carboxylate) exhibit higher rigidity and melting points due to extended conjugation .

Substituent Effects :

- Ester Groups : Ethyl/isopropyl esters influence solubility and metabolic stability. Ethyl esters are more hydrolytically labile than bulkier isopropyl analogs .

- Functional Moieties : The presence of Boc (tert-butoxycarbonyl) groups in tetrahydrothiophene derivatives improves stability during synthetic steps .

Biological Activity: this compound derivatives show specificity for GABA aminotransferase inactivation, while benzo[b]thiophene analogs are explored for antitumor activity .

Research Findings and Mechanistic Insights

- Stereochemical Impact : Diastereomers of mthis compound (e.g., 29 and 30) exhibit distinct ¹H NMR splitting patterns (δ 5.21 vs. 5.57 ppm for NHBoc protons), highlighting the role of stereochemistry in biological targeting .

- Reactivity : Oxidation of tetrahydrothiophene derivatives with H₂O₂/NaHCO₃ yields sulfone analogs (e.g., 31), which show altered enzyme-binding kinetics due to increased ring polarity .

Biological Activity

Ethyl tetrahydrothiophene-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological effects, including its antimicrobial, anticancer, and neuroprotective properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrothiophene ring substituted with an ethyl ester group. Its molecular formula is , and it has a molecular weight of 174.26 g/mol.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported that derivatives of thiophene compounds, including this compound, showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

2. Anticancer Effects

Several studies have explored the anticancer potential of this compound. One notable investigation demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death. In vitro assays indicated that it significantly reduced cell viability at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Caspase activation |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

3. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study focused on its ability to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme implicated in various neurological disorders. The compound demonstrated a higher efficacy in GABA-AT inhibition compared to existing drugs, suggesting its potential as a therapeutic agent for conditions like epilepsy and anxiety disorders .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of GABA-AT, leading to increased GABA levels in the brain, which may contribute to its neuroprotective effects.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through the activation of caspases, which are crucial for cell death processes.

- Membrane Disruption : Its antimicrobial effects are likely due to the disruption of microbial cell membranes, affecting their integrity and function.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with various concentrations of this compound over 48 hours. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic events.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models subjected to neurotoxic agents demonstrated that administration of this compound significantly improved behavioral outcomes and reduced neuronal damage compared to control groups. This suggests its potential as a neuroprotective agent in therapeutic applications for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing ethyl tetrahydrothiophene-2-carboxylate?

- Methodological Answer : Synthesis typically involves esterification of tetrahydrothiophene-2-carboxylic acid with ethanol under acid catalysis. Detailed procedures include refluxing equimolar amounts of the carboxylic acid and ethanol with sulfuric acid (1–2% v/v) at 60–80°C for 6–12 hours . Post-synthesis, characterization requires NMR (¹H and ¹³C) to confirm ester formation and IR spectroscopy to verify carbonyl (C=O) and ester (C-O) functional groups. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) is used to monitor reaction progress, and column chromatography (silica gel) purifies the product .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Reproducibility hinges on strict control of reaction conditions (temperature, solvent purity, stoichiometry) and thorough documentation of intermediates. For example, derivatives like ethyl 4-(4-hydroxy-3-methoxyphenyl) analogs require protection/deprotection of hydroxyl groups using trimethylsilyl chloride (TMSCl) to avoid side reactions . Batch-to-batch consistency is validated via comparative NMR and HPLC analysis against reference standards .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety data sheets (SDS) recommend using nitrile gloves, lab coats, and fume hoods due to the compound’s skin/eye irritation risks (Category 2/2A) . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Fire hazards require CO₂ or dry chemical extinguishers; water exacerbates reactivity with strong oxidizers .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting ionization potentials and electron affinity . Discrepancies in dipole moments or frontier molecular orbitals (HOMO-LUMO gaps) may arise from solvent effects; implicit solvation models (e.g., PCM) should be applied . Validation against X-ray crystallography (e.g., SHELXL refinement ) or spectroscopic data is essential.

Q. What strategies optimize the thermodynamic stability of this compound in catalytic applications?

- Methodological Answer : Stability under thermal stress is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Substituent effects (e.g., electron-withdrawing groups at the 5-position) enhance stability by reducing ring strain. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to catalytic sites, guiding functional group modifications .

Q. How do steric and electronic factors influence the compound’s reactivity in multicomponent reactions?

- Methodological Answer : Steric hindrance from the ethyl ester group slows nucleophilic attack at the carbonyl carbon, favoring electrophilic aromatic substitution at the thiophene ring. Hammett constants (σ) quantify electronic effects: electron-donating groups (e.g., -OCH₃) activate the ring for Friedel-Crafts alkylation, while electron-withdrawing groups (e.g., -NO₂) deactivate it. Kinetic studies (e.g., time-resolved IR) track intermediate formation .

Methodological Challenges & Data Analysis

Q. How to address low yields in synthesizing this compound analogs?

- Analysis : Low yields often stem from competing side reactions (e.g., hydrolysis of the ester group). Mitigation strategies include using anhydrous solvents (e.g., molecular sieves), lowering reaction temperatures, or switching to microwave-assisted synthesis for faster kinetics. Yield optimization via Design of Experiments (DoE) with variables like catalyst loading and solvent polarity is recommended .

Q. What advanced techniques validate the compound’s structural conformation in solution versus solid state?

- Methodological Answer : X-ray crystallography (via SHELX ) provides solid-state conformation, while nuclear Overhauser effect (NOE) NMR experiments (e.g., 2D NOESY) reveal solution-state dynamics. Discrepancies may indicate solvent-induced conformational flexibility, which can be modeled using molecular dynamics (MD) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.